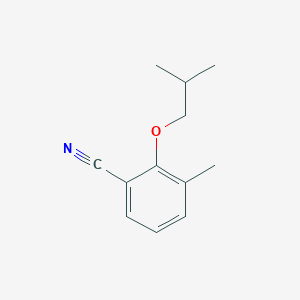

3-Methyl-2-(2-methylpropoxy)benzonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

One significant application of 3-Methyl-2-(2-methylpropoxy)benzonitrile derivatives is in the development of novel radioligands for positron emission tomography (PET) imaging. For instance, specific analogues have been identified as candidates for PET imaging agents targeting the metabotropic glutamate receptor subtype 5 (mGluR5). These compounds exhibit high binding affinity and moderate lipophilicity, making them suitable for in vitro and in vivo evaluations of mGluR5 density in the brain. Such applications are crucial for advancing our understanding of neurological disorders and developing targeted therapies (Shimoda et al., 2016).

Dye-Sensitized Solar Cells (DSSCs)

Benzonitrile derivatives, including those structurally related to this compound, have been explored as electrolyte solvents in Dye-Sensitized Solar Cells (DSSCs). Their low vapor pressure enhances the long-term stability and efficiency of DSSCs, offering a pathway towards the economical fabrication of devices with stable performance. This research contributes significantly to the development of renewable energy technologies by improving the efficiency and durability of solar cells (Latini et al., 2014).

Molecular Structure and Spectroscopy

The structural and vibrational properties of benzonitrile derivatives are subjects of investigation to understand their chemical behavior better. For example, novel Schiff base compounds derived from benzonitrile have been synthesized and analyzed using FT-IR and XRD spectroscopic methods. Such studies are foundational for the development of new materials and pharmaceuticals by elucidating the molecular structure and properties of potential compounds (Alver et al., 2011).

Ionic Liquid Environments

Research into the local environment of ionic liquids (ILs) has utilized benzonitrile as a probe. The nitrile stretching vibration has been shown to monitor the local structure and electrostatic environment effectively, providing insights into the hydrogen bonding and intrinsic electric field within ILs. This work is critical for the design and application of ILs in various chemical processes and technologies (Zhang et al., 2013).

Anticancer Activity

Compounds derived from benzonitrile have been evaluated for their potential as pharmaceutical agents due to their biological activities, including anticancer properties. For example, the crystal structure of specific benzonitrile derivatives has been studied in conjunction with molecular docking to assess their anticancerous capabilities, highlighting the potential of these compounds in medicinal chemistry and drug development (Kiran et al., 2018).

Propiedades

IUPAC Name |

3-methyl-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)8-14-12-10(3)5-4-6-11(12)7-13/h4-6,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEECAZXNMWTXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

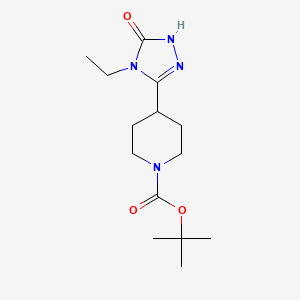

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)

![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)

![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)

![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)

![3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride](/img/structure/B1447951.png)